An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have garnered immense interest for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, as well as its biological target affinity.[4]
5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No: 113949-10-3) is a notable derivative that combines several key functional groups: a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[5] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide bond formation, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[6] The methoxy and methyl groups influence the electronic and steric properties of the molecule, which can impact its interaction with biological targets.[5] This guide provides a comprehensive overview of the proposed synthesis and detailed characterization of this versatile compound.
Proposed Synthesis of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
A logical approach to the synthesis of the target molecule would involve a multi-step process starting from readily available precursors. The following workflow outlines a proposed synthetic pathway.
Step-by-Step Methodologies
Step 1: Synthesis of a 5-Methoxy-β-ketoester
The initial step would involve the synthesis of a β-ketoester bearing a methoxy group at the appropriate position. This could potentially be achieved through the methoxylation of a suitable β-ketoester precursor.
Step 2: Cyclization with Acetamidine
The synthesized 5-methoxy-β-ketoester would then undergo a cyclization reaction with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.[1]
-
Materials: 5-Methoxy-β-ketoester, acetamidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add acetamidine hydrochloride to the solution and stir until dissolved.
-
Add the 5-methoxy-β-ketoester to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate of 5-Methoxy-2-methylpyrimidin-4-one can be collected by filtration and purified by recrystallization.
-
Step 3: Chlorination and Hydrolysis
The pyrimidinone from the previous step would then be converted to the corresponding 4-chloro derivative, which is a versatile intermediate. Subsequent hydrolysis of the chloro group would yield the desired carboxylic acid.
-
Materials: 5-Methoxy-2-methylpyrimidin-4-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
A mixture of 5-Methoxy-2-methylpyrimidin-4-one, POCl₃, and a catalytic amount of N,N-dimethylaniline is refluxed until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base to precipitate the 4-Chloro-5-methoxy-2-methylpyrimidine.
-
The chloro-intermediate is then subjected to hydrolysis, for instance by heating in an aqueous acidic or basic solution, to afford the final product, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid.
-
The final product can be purified by recrystallization from a suitable solvent.
-
Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[10]
-
Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[11]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.5 - 8.7 | Singlet | 1H | Pyrimidine Ring Proton (C6-H) |
| ~3.9 - 4.1 | Singlet | 3H | Methoxy Group (-OCH₃) |
| ~2.6 - 2.8 | Singlet | 3H | Methyl Group (-CH₃) |
¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Pyrimidine Ring Carbon (C2) |
| ~155 - 160 | Pyrimidine Ring Carbon (C4) |
| ~140 - 145 | Pyrimidine Ring Carbon (C5) |
| ~120 - 125 | Pyrimidine Ring Carbon (C6) |
| ~55 - 60 | Methoxy Carbon (-OCH₃) |
| ~20 - 25 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The IR spectrum can be recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6]
-
Expected Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 - 2850 | C-H stretch | Methoxy and Methyl groups |
| ~1710 - 1760 | C=O stretch | Carboxylic Acid |
| ~1600 and ~1500 | C=C and C=N stretch | Pyrimidine Ring |
| ~1320 - 1210 | C-O stretch | Methoxy and Carboxylic Acid |
The broad O-H stretch of the carboxylic acid is a characteristic feature and is often observed superimposed on the C-H stretching bands.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[14]
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 168, corresponding to the molecular weight of the compound.[15]
Proposed Fragmentation Pathway:
-
Loss of a methoxy radical (-•OCH₃): M⁺ - 31 → m/z 137
-
Loss of a methyl radical (-•CH₃): M⁺ - 15 → m/z 153
-
Loss of carbon monoxide (-CO): M⁺ - 28 → m/z 140
-
Loss of a hydroxyl radical (-•OH): M⁺ - 17 → m/z 151
-
Loss of the carboxyl group (-COOH): M⁺ - 45 → m/z 123
The presence of these fragment ions would help to confirm the structure of the synthesized molecule.[16]
Physical Properties
-
Molecular Formula: C₇H₈N₂O₃[17]
-
Molecular Weight: 168.15 g/mol [17]
-
Appearance: Expected to be a solid at room temperature.[18]
-
Melting Point: The melting point would need to be determined experimentally using a melting point apparatus.[4]
-
Solubility: The solubility in various solvents should be determined experimentally. It is expected to have some solubility in polar organic solvents like DMSO and DMF.[19]
Potential Applications
As a substituted pyrimidine with a carboxylic acid handle, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid is a valuable building block in drug discovery and medicinal chemistry.[5] It can be used as a starting material for the synthesis of a wide range of derivatives, including amides and esters, to explore their potential as therapeutic agents.[2][6] The pyrimidine scaffold is a key component of many kinase inhibitors, and derivatives of this compound could be investigated for their potential in cancer therapy.[2]
Conclusion
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